molecular formula C12H13N5O3S B14148588 2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide

2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide

Cat. No.: B14148588
M. Wt: 307.33 g/mol
InChI Key: XRTNNKAOVLZBAZ-AWNIVKPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide is a complex organic compound that features a pyrazole ring substituted with nitro and methyl groups, a thiophene ring, and an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone, followed by nitration to introduce the nitro group.

    Introduction of the Acetamide Group: The acetamide group can be introduced by reacting the pyrazole derivative with chloroacetyl chloride in the presence of a base.

    Formation of the Schiff Base: The final step involves the condensation of the acetamide derivative with thiophene-2-carbaldehyde under acidic conditions to form the Schiff base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methyl groups on the pyrazole ring can undergo electrophilic substitution reactions.

    Condensation: The Schiff base can participate in further condensation reactions with other aldehydes or ketones.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles such as halogens in the presence of a Lewis acid.

    Condensation: Aldehydes or ketones under acidic or basic conditions.

Major Products Formed

    Reduction: Formation of 2-(3,5-dimethyl-4-aminopyrazol-1-yl)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide.

    Substitution: Formation of various substituted pyrazole derivatives.

    Condensation: Formation of complex imine derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure and functional groups.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes due to its ability to interact with biomolecules.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the Schiff base can form reversible covalent bonds with nucleophilic sites on proteins or enzymes. This can lead to the modulation of biological pathways and the exertion of therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-dimethyl-4-nitropyrazol-1-yl)ethanamine
  • ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate

Uniqueness

2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide is unique due to the presence of both a pyrazole and a thiophene ring, along with a Schiff base linkage

Properties

Molecular Formula

C12H13N5O3S

Molecular Weight

307.33 g/mol

IUPAC Name

2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide

InChI

InChI=1S/C12H13N5O3S/c1-8-12(17(19)20)9(2)16(15-8)7-11(18)14-13-6-10-4-3-5-21-10/h3-6H,7H2,1-2H3,(H,14,18)/b13-6+

InChI Key

XRTNNKAOVLZBAZ-AWNIVKPZSA-N

Isomeric SMILES

CC1=C(C(=NN1CC(=O)N/N=C/C2=CC=CS2)C)[N+](=O)[O-]

Canonical SMILES

CC1=C(C(=NN1CC(=O)NN=CC2=CC=CS2)C)[N+](=O)[O-]

solubility

3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.